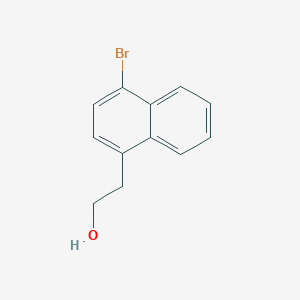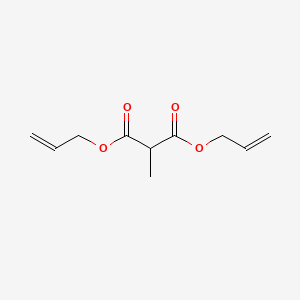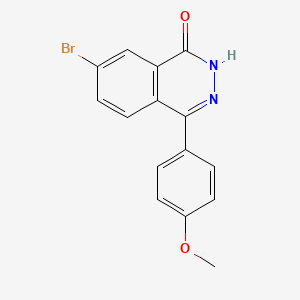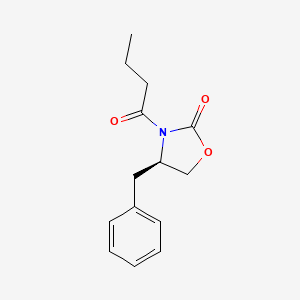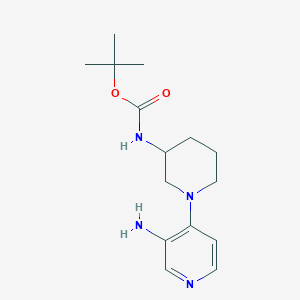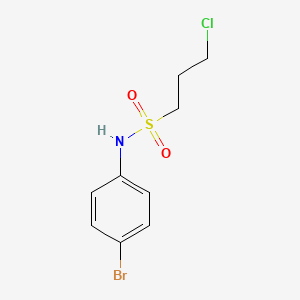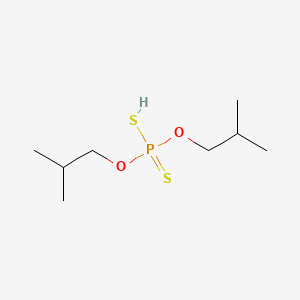
O,O-Diisobutyl hydrogen dithiophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O-Diisobutyl hydrogen dithiophosphate is an organophosphorus compound known for its applications in various industrial and chemical processes. This compound is characterized by its unique structure, which includes a phosphorodithioic acid core with two 2-methylpropyl ester groups attached. It is commonly used as an additive in lubricants and as a corrosion inhibitor.
Vorbereitungsmethoden
The synthesis of phosphorodithioic acid, O,O-bis(2-methylpropyl) ester typically involves the reaction of phosphorodithioic acid with 2-methylpropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The general reaction can be represented as follows:
Phosphorodithioic acid+2Methylpropanol→Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester+Water
Analyse Chemischer Reaktionen
O,O-Diisobutyl hydrogen dithiophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioates.
Reduction: Reduction reactions can convert it back to phosphorodithioic acid.
Substitution: It can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
O,O-Diisobutyl hydrogen dithiophosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Investigated for its potential use in biological systems as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Widely used as an additive in lubricants to enhance their performance and as a corrosion inhibitor in metalworking fluids.
Wirkmechanismus
The mechanism of action of phosphorodithioic acid, O,O-bis(2-methylpropyl) ester involves its interaction with metal surfaces, forming a protective layer that prevents corrosion. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby altering their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
O,O-Diisobutyl hydrogen dithiophosphate can be compared with other similar compounds, such as:
- Phosphorodithioic acid, O,O-bis(2-ethylhexyl) ester
- Phosphorodithioic acid, O,O-bis(2-ethylbutyl) ester
- Phosphorodithioic acid, O,O-bis(2-methylbutyl) ester
These compounds share a similar core structure but differ in the ester groups attached. The uniqueness of phosphorodithioic acid, O,O-bis(2-methylpropyl) ester lies in its specific ester groups, which confer distinct physical and chemical properties, making it suitable for specific applications.
Eigenschaften
CAS-Nummer |
2253-52-3 |
|---|---|
Molekularformel |
C8H19O2PS2 |
Molekulargewicht |
242.3 g/mol |
IUPAC-Name |
bis(2-methylpropoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19O2PS2/c1-7(2)5-9-11(12,13)10-6-8(3)4/h7-8H,5-6H2,1-4H3,(H,12,13) |
InChI-Schlüssel |
SYFIMIPHNTZHIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COP(=S)(OCC(C)C)S |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

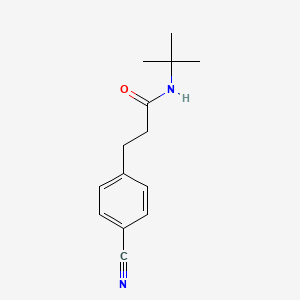
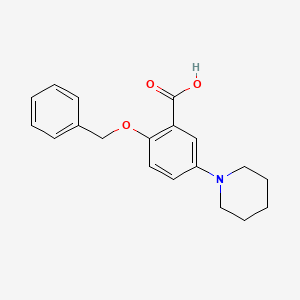


![6-nitro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B8675856.png)
